DB 340

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DB 340, also known as DOWSIL™ 340 Heat Sink Compound, is a white, non-curing, and non-flowing thermally conductive compound. It is primarily composed of zinc oxide and polydimethylsiloxane. This compound is widely used for thermal coupling of electrical and electronic devices to heat sinks, enhancing the reliability and efficiency of these devices by improving heat transfer.

Preparation Methods

Synthetic Routes and Reaction Conditions

DB 340 is synthesized by combining zinc oxide with polydimethylsiloxane. The process involves mixing these components to form a grease-like silicone material heavily filled with heat-conductive metal oxides. The mixture is then processed to achieve the desired viscosity and thermal conductivity properties.

Industrial Production Methods

In industrial settings, this compound is produced through automated or manual dispensing methods. The compound is formulated to maintain a positive heat sink seal, which improves heat transfer from the electrical device to the heat sink or chassis. The production process ensures high thermal conductivity, low bleed, and high-temperature stability, making it suitable for various applications in electronics and other industries.

Chemical Reactions Analysis

Types of Reactions

DB 340 primarily undergoes physical interactions rather than chemical reactions due to its stable nature. it can react with strong oxidizing agents under certain conditions.

Common Reagents and Conditions

The compound is resistant to minimal or intermittent solvent exposure. It is recommended to avoid exposure to strong oxidizing agents to prevent any adverse reactions.

Major Products Formed

Since this compound is a stable compound, it does not typically form major products through chemical reactions. Its primary function is to act as a thermal bridge, facilitating heat transfer without undergoing significant chemical changes.

Scientific Research Applications

DB 340 has a wide range of applications in scientific research and industry:

Chemistry: Used as a thermal interface material in various chemical processes that require efficient heat dissipation.

Biology: Employed in laboratory equipment to maintain optimal temperatures for biological experiments.

Medicine: Utilized in medical devices that require effective thermal management to ensure proper functioning.

Industry: Widely used in electronics, aerospace, and automotive industries for thermal coupling of components, enhancing the performance and reliability of devices.

Mechanism of Action

DB 340 exerts its effects through its high thermal conductivity and low thermal resistance properties. The compound acts as a thermal bridge, transferring heat from the heat source (electrical or electronic device) to the ambient environment via a heat sink. This process helps in maintaining the optimal operating temperature of the device, thereby improving its efficiency and longevity.

Comparison with Similar Compounds

Similar Compounds

DOWSIL™ 345: Another thermally conductive compound with similar properties but different viscosity and thermal conductivity values.

DOWSIL™ 360: Known for its higher thermal conductivity and stability at elevated temperatures.

DOWSIL™ 370: Offers improved thermal resistance and is suitable for high-performance applications.

Uniqueness of DB 340

This compound stands out due to its balanced properties of moderate thermal conductivity, non-curing nature, and ease of application. It does not require ovens or curing, making it convenient for various industrial applications. Additionally, its stability and low bleed characteristics make it a reliable choice for thermal management in electronic devices.

Properties

CAS No. |

213972-23-7 |

|---|---|

Molecular Formula |

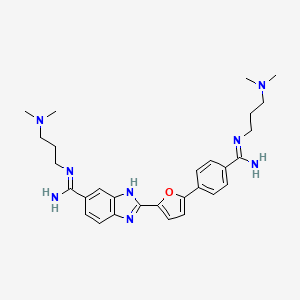

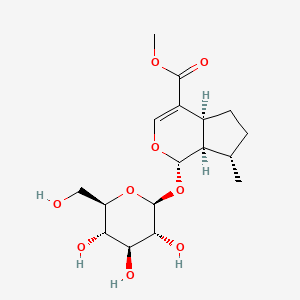

C29H38N8O |

Molecular Weight |

514.7 g/mol |

IUPAC Name |

N'-[3-(dimethylamino)propyl]-2-[5-[4-[N'-[3-(dimethylamino)propyl]carbamimidoyl]phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide |

InChI |

InChI=1S/C29H38N8O/c1-36(2)17-5-15-32-27(30)21-9-7-20(8-10-21)25-13-14-26(38-25)29-34-23-12-11-22(19-24(23)35-29)28(31)33-16-6-18-37(3)4/h7-14,19H,5-6,15-18H2,1-4H3,(H2,30,32)(H2,31,33)(H,34,35) |

InChI Key |

YWIIYARXKNEYNQ-UHFFFAOYSA-N |

SMILES |

CN(C)CCCN=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(N3)C=C(C=C4)C(=NCCCN(C)C)N)N |

Canonical SMILES |

CN(C)CCCN=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(N3)C=C(C=C4)C(=NCCCN(C)C)N)N |

| 213972-23-7 | |

Synonyms |

DB 340 DB-340 DB340 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1203942.png)

![(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one](/img/structure/B1203950.png)